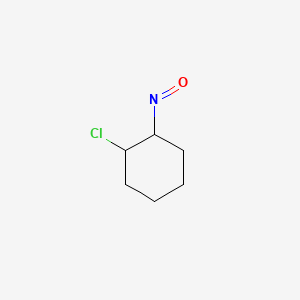

1-Chloro-2-nitrosocyclohexane

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

6866-02-0 |

|---|---|

分子式 |

C6H10ClNO |

分子量 |

147.60 g/mol |

IUPAC名 |

1-chloro-2-nitrosocyclohexane |

InChI |

InChI=1S/C6H10ClNO/c7-5-3-1-2-4-6(5)8-9/h5-6H,1-4H2 |

InChIキー |

IWTDSJVXBQXLLR-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C(C1)N=O)Cl |

製品の起源 |

United States |

Synthetic Methodologies for 1 Chloro 2 Nitrosocyclohexane and Analogues

Addition Reactions of Nitrosyl Chloride with Cycloalkenes

The addition of nitrosyl chloride to cycloalkenes is a well-established method for the preparation of α-chloro nitroso compounds. nih.gov These products typically exist as dimers, known as diazene (B1210634) dioxides, which are stable substances. arkat-usa.org In solution, an equilibrium may be established between the dimer and the monomeric form. The monomer can then tautomerize to the more stable α-chlorooxime, a process often catalyzed by acids or bases. arkat-usa.org

Mechanistic Considerations of Electrophilic Addition

The reaction of nitrosyl chloride with alkenes is generally considered an electrophilic addition. vedantu.com The nitrosyl group acts as the electrophile, attacking the electron-rich double bond of the cycloalkene. umt.edu

The addition of nitrosyl chloride to unsymmetrical alkenes typically follows Markovnikov's rule. wikipedia.orgmasterorganicchemistry.com This rule predicts that the electrophile (in this case, the nitroso group) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the nucleophile (the chloride ion) will add to the more substituted carbon atom. masterorganicchemistry.comscribd.com This regioselectivity is a consequence of the formation of a more stable carbocation intermediate during the reaction. stackexchange.com In the case of cyclohexene (B86901), a symmetrical alkene, the concept of regioselectivity as defined by Markovnikov's rule is not applicable as both carbon atoms of the double bond are equally substituted.

The stereochemistry of the addition of nitrosyl chloride to cycloalkenes can be either syn or anti, depending on the specific cycloalkene and the reaction conditions, particularly the solvent used. arkat-usa.orgstackexchange.comchemistrysteps.com Syn-addition refers to the two groups adding to the same face of the double bond, while anti-addition describes their addition to opposite faces. chemistrysteps.comstackexchange.com

For instance, the addition of NOCl to norbornene results in a cis (or syn) addition. arkat-usa.org In contrast, the reaction with Δ⁹-octalin proceeds via a trans (or anti) addition. stackexchange.com The solvent plays a crucial role in determining the stereochemical outcome. The addition of nitrosyl chloride to cyclohexene in liquid sulfur dioxide yields a different stereochemical result compared to when the reaction is performed in dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃). stackexchange.com Studies using NMR have confirmed a trans stereochemical outcome for the dimeric product when the reaction is carried out in liquid sulfur dioxide. stackexchange.com The formation of an intermediate, analogous to a bromonium ion in electrophilic bromination, can lead to anti-addition as the chloride ion attacks the carbon from the backside. stackexchange.com

Table 1: Stereochemical Outcome of Nitrosyl Chloride Addition to Cycloalkenes

| Cycloalkene | Reaction Medium | Stereochemical Outcome |

| Norbornene | Not specified | cis (syn) arkat-usa.org |

| Δ⁹-Octalin | Not specified | trans (anti) stackexchange.com |

| Cyclohexene | Liquid Sulfur Dioxide | trans (anti) stackexchange.com |

| Cyclohexene | CH₂Cl₂ or CHCl₃ | Different from liquid SO₂ stackexchange.com |

Regioselectivity and Markovnikov's Rule Adherence

In Situ Generation of Nitrosyl Chloride and Reaction Optimization

Due to its hazardous and corrosive nature, nitrosyl chloride is often generated in situ for immediate use in chemical reactions. rsc.orgresearchgate.net This approach avoids the need to handle and store the reactive gas.

A common and atom-efficient method for the laboratory-scale generation of nitrosyl chloride involves the reaction of an aqueous solution of an alkali metal nitrite (B80452), such as sodium nitrite (NaNO₂), with hydrochloric acid (HCl). rsc.orgresearchgate.net This method is advantageous as it uses inexpensive and readily available starting materials. rsc.org The nitrosyl chloride formed can be extracted into an organic solvent for subsequent reactions. rsc.orgrsc.org Continuous flow technology has been developed to safely generate, purify, and utilize NOCl from NaNO₂ and HCl. rsc.orgrsc.orgresearchgate.net

The reaction is as follows: NaNO₂ (aq) + 2 HCl (aq) → NOCl (g) + NaCl (aq) + H₂O (l)

Under anhydrous conditions, nitrosyl chloride can be generated from the reaction of alkyl nitrites (RONO) with hydrochloric acid or chlorosilanes. rsc.orgresearchgate.net Commonly used alkyl nitrites include ethyl, butyl, and pentyl nitrites. rsc.org This method is suitable for reactions that are sensitive to water. The generation of nitrosyl chloride from alkyl nitrites and titanium tetrachloride has also been reported. datapdf.com Alkyl nitrites themselves can be prepared by reacting the corresponding alcohol with sodium nitrite and sulfuric acid. rsc.orggoogle.com The use of nitrosyl halides generated in situ from alkyl nitrites and metal halides has been explored for the deamination of primary aliphatic amines. datapdf.com

Table 2: Methods for In Situ Generation of Nitrosyl Chloride

| Reagents | Conditions | Advantages |

| Sodium Nitrite (NaNO₂) and Hydrochloric Acid (HCl) | Aqueous | Inexpensive, readily available starting materials rsc.org |

| Alkyl Nitrites (e.g., ethyl, butyl, pentyl nitrite) and HCl | Anhydrous | Suitable for water-sensitive reactions rsc.orgresearchgate.net |

| Alkyl Nitrites and Chlorosilanes | Anhydrous | Alternative for anhydrous conditions rsc.org |

| Alkyl Nitrites and Titanium Tetrachloride | Anhydrous | Efficient halide/alkoxide exchange datapdf.com |

Continuous Flow Methodologies for Nitrosyl Chloride Generation

The synthesis of 1-chloro-2-nitrosocyclohexane often relies on the use of nitrosyl chloride (NOCl), a hazardous and unstable reagent. Continuous flow chemistry offers a safer and more efficient method for the on-demand generation of NOCl, mitigating the risks associated with its storage and handling.

A prominent continuous flow protocol involves the reaction of aqueous sodium nitrite (NaNO₂) with hydrochloric acid (HCl). rsc.orgresearchgate.net In a typical setup, streams of concentrated NaNO₂ (e.g., 8 M) and HCl (e.g., 6 M) are mixed, leading to the immediate formation of NOCl. researchgate.net The gaseous or dissolved NOCl is then promptly extracted into an organic solvent stream, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), using a membrane-based liquid-liquid separator. rsc.org This method allows for precise control over reaction parameters, including stoichiometry, concentration, and temperature, enhancing the formation of the desired product. researchgate.net

The integration of in-line analytical techniques, such as UV/vis spectroscopy, enables real-time monitoring of the NOCl concentration, ensuring consistent quality for downstream applications. rsc.orgresearchgate.net The generated NOCl can be directly integrated into subsequent reactions, such as the photonitrosation of cyclohexane (B81311) to produce cyclohexanone (B45756) oxime, demonstrating the synthetic utility of this continuous flow approach. rsc.org Alternative continuous processes for NOCl preparation include reacting nitrogen dioxide (NO₂) and hydrogen chloride (HCl) in a cocurrent flow reactor. google.com

Table 1: Parameters for Continuous Flow Generation of Nitrosyl Chloride

| Parameter | Value/Condition | Source |

| Reactants | Aqueous Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | rsc.orgresearchgate.net |

| NaNO₂ Concentration | 8 M | researchgate.net |

| HCl Concentration | 6 M | researchgate.net |

| Extraction Solvents | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | rsc.org |

| Separation Method | Liquid-liquid membrane separator | rsc.org |

| Monitoring | In-line UV/vis analysis | rsc.orgresearchgate.net |

Synthesis via Precursors and Rearrangements

Formation from Oximes and Nitrosyl Chloride

A widely utilized method for synthesizing α-chloronitroso compounds, including 1-chloro-1-nitrosocyclohexane (B1632812), involves the chlorination of the corresponding ketoxime. thieme-connect.deias.ac.in Specifically, 1-chloro-1-nitrosocyclohexane can be readily prepared from cyclohexanone oxime. thieme-connect.de The reaction treats the oxime with a chlorinating agent, often nitrosyl chloride itself or a system that generates it, to replace the hydroxyl group of the oxime with a chlorine atom, yielding the gem-chloronitroso product. ias.ac.in

In a related synthesis, the isomerization of a nitroso compound to its corresponding oxime is a key step. For instance, (1-chloro-2-nitrosoethyl)cyclohexane can be isomerized to the α-chloro oxime by allowing it to stand overnight in diethyl ether saturated with hydrogen chloride gas. thieme-connect.de This highlights the reversible relationship between α-chloronitroso compounds and their oxime tautomers, which is crucial in synthetic planning. thieme-connect.dearkat-usa.org The stability often favors the oxime, but the chloronitroso compound can be isolated under appropriate conditions. arkat-usa.org

Table 2: Example Synthesis from an Oxime Precursor

| Reactant | Reagent | Product | Yield | Reference |

| Cyclohexanone Oxime | Nitrosyl Chloride (or equivalent) | 1-Chloro-1-nitrosocyclohexane | Not specified | thieme-connect.de |

| (1-chloro-2-nitrosoethyl)cyclohexane | HCl(g) in Et₂O | Corresponding α-chloro oxime | 53% (recrystallized) | thieme-connect.de |

Derivatization from Hydroxy-Substituted Gem-Chloronitroso Precursors

Hydroxy-substituted gem-chloronitroso compounds serve as versatile precursors that can undergo reversible, pH-dependent cyclization. researchgate.netresearchgate.net Under basic conditions, these compounds cyclize to form cyclic nitronates like isoxazoline (B3343090) N-oxides or 5,6-dihydro-4H-1,2-oxazine N-oxides. researchgate.netresearchgate.net Crucially, this process is reversible. The action of hydrogen chloride on these cyclic nitronates regenerates the hydroxy-substituted gem-chloronitroso compound. researchgate.net

This reversible reaction represents an interrupted Nef reaction. researchgate.net The reaction of cyclic nitronic esters with hydrochloric acid can afford geminal chloronitroso compounds that possess a distant hydroxyl group. researchgate.net This transformation provides a synthetic handle for further derivatization. While this specific derivatization to the non-hydroxylated this compound is not explicitly detailed, the established chemistry provides a pathway to manipulate the functional groups on the cyclohexane ring, starting from a hydroxy-substituted precursor. The stability and reactivity of these intermediates are central to their synthetic utility.

Green Chemistry Approaches to α-Halonitroso Synthesis

The development of environmentally benign synthetic methods is a key focus in modern chemistry. researchgate.netnih.gov For the synthesis of α-halonitroso compounds, green chemistry principles can be applied to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.net

One approach involves using milder and safer reagents. For example, the combination of a metal nitrite, such as silver nitrite, with a Lewis acid can be used for the oxidation of silyl (B83357) enol ethers to produce α-hydroxyimino compounds (oximes) under mild conditions. nih.gov These oximes are direct precursors to α-chloronitroso compounds. thieme-connect.deias.ac.in This method avoids the use of more hazardous nitrosating agents.

Another green strategy is the use of eco-friendly solvents and catalysts. Water is an ideal green solvent, and its use in organic reactions can enhance efficiency and reduce environmental impact. researchgate.net The use of cetyltrimethylammonium hypochlorite (B82951) (CTAHC), a phase-transfer catalyst, has been reported for the oxidation of gem-chloronitroso compounds to gem-chloronitro compounds in a biphasic system, which can be a more environmentally friendly approach compared to using stoichiometric amounts of harsh oxidants in organic solvents. ias.ac.in Furthermore, techniques such as microwave irradiation and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption. researchgate.netnih.gov While specific applications of these techniques to the synthesis of this compound are not extensively documented, they represent promising avenues for greener production of α-halonitroso compounds.

Chemical Reactivity and Mechanistic Pathways of 1 Chloro 2 Nitrosocyclohexane

Dimerization and Equilibrium Dynamics

Formation and Stability of Diazene (B1210634) Dioxide Dimers

Like many C-nitroso compounds, 1-chloro-2-nitrosocyclohexane readily undergoes dimerization to form a more stable structure. In the solid state, it exists as a colorless, crystalline dimer, specifically a diazene dioxide. arkat-usa.orgnih.govat.ua This dimerization occurs through the association of the nitroso (-N=O) groups of two monomer molecules to form a stable N-N bond, resulting in a structure containing a -N(O)=N(O)- linkage. missouri.eduarkat-usa.org The driving force behind this process is the enhanced thermodynamic stability of the dimeric form compared to the monomer. missouri.edu

The resulting dimer of this compound preferentially adopts a trans-configuration, where the two cyclohexyl rings are positioned on opposite sides of the central diazene dioxide group. This arrangement is energetically favored as it minimizes steric repulsion between the bulky rings. missouri.edu The stability of these dimers is significant, rendering them as relatively inert, isolable solids under normal conditions. arkat-usa.org

Monomer-Dimer Equilibrium in Solution and Conformational Influences

In solution, this compound exists in a dynamic equilibrium between the dimeric and monomeric forms. arkat-usa.orgcdnsciencepub.com The position of this equilibrium is highly dependent on external conditions such as temperature, solvent polarity, and concentration. cdnsciencepub.comresearchgate.net Generally, higher temperatures and increased dilution favor the dissociation of the dimer into its constituent monomers. cdnsciencepub.com This dissociation is often visually apparent, as the colorless dimer solution turns blue, the characteristic color of the monomeric nitroso group. at.ua

Conformational factors of the cyclohexane (B81311) ring also exert a significant influence. In 1,2-disubstituted cyclohexanes, the spatial arrangement of the substituents affects the molecule's stability. The chair conformation that places the larger substituents in equatorial positions is typically the most stable due to minimized 1,3-diaxial interactions. libretexts.orglibretexts.org For trans-1-chloro-2-nitrosocyclohexane, the diequatorial conformer is more stable than the diaxial conformer. This conformational preference influences the kinetics and thermodynamics of the monomer-dimer equilibrium in solution.

| Parameter | Effect on Equilibrium | Common Observation |

| Increased Temperature | Shifts toward Monomer | Solution turns blue |

| Increased Concentration | Shifts toward Dimer | Color fades; dimer precipitates |

| Solvent Polarity | Influences Dissociation Constant | Equilibrium position is solvent-dependent researchgate.net |

Tautomerization Processes

Nitroso-Oxime Tautomerism and Catalytic Effects

This compound possesses a hydrogen atom on the carbon adjacent to the nitroso group (an α-hydrogen), which enables it to undergo tautomerization. This process involves an intramolecular proton transfer and rearrangement of double bonds to form the isomeric and more stable 2-chloro-1-cyclohexanone oxime. arkat-usa.orgnih.gov This nitroso-oxime tautomerism is a key chemical transformation for such compounds. arkat-usa.org

The rate of this tautomerization can be significantly increased through catalysis. Both acids and bases can promote the reaction. For instance, the presence of acid has been shown to catalyze the rapid isomerization of nitrosocyclohexane (B8604930) to cyclohexanone (B45756) oxime, and similar catalytic effects apply to its derivatives. cdnsciencepub.com

Irreversibility and Structural Dependencies

The equilibrium between the nitroso and oxime forms overwhelmingly favors the oxime. The C=N-OH linkage in the oxime is thermodynamically more stable than the C-N=O system of the nitroso-alkane. stackexchange.com Consequently, the tautomerization is generally considered to be an essentially irreversible process under typical conditions. arkat-usa.org

The molecular structure, particularly the nature of substituents, plays a critical role. The presence of the electron-withdrawing chlorine atom at the adjacent position in this compound influences the acidity of the α-hydrogen, thereby affecting the kinetics of the tautomerization. The stability of the resulting oxime is the ultimate driving force for the reaction's direction and perceived irreversibility.

Cycloaddition Reactions

In its monomeric state, the nitroso group (N=O) of this compound can act as a reactive component in cycloaddition reactions. It functions as a potent heterodienophile in hetero-Diels-Alder reactions with conjugated dienes. nih.govwikipedia.org This [4+2] cycloaddition involves the 4π-electron system of the diene and the 2π-electron system of the N=O bond, leading to the formation of a six-membered heterocyclic ring known as a 3,6-dihydro-1,2-oxazine. nih.gov

The reactivity of the nitroso dienophile is enhanced by the presence of electron-withdrawing groups on the adjacent carbon. nih.gov Therefore, α-chloronitroso compounds like this compound are particularly effective in these reactions. nih.govucl.ac.uk These cycloadditions are synthetically valuable as they allow for the stereocontrolled introduction of nitrogen and oxygen functionalities and serve as a gateway to complex molecules like amino alcohols and various natural product precursors. nih.govsci-hub.se

| Diene Reactant | Nitroso Dienophile | Product Type/Application | Reference(s) |

| 1,3-Butadiene (B125203) | 1-Chloro-1-nitrosocyclohexane (B1632812) | 3,6-Dihydro-1,2-oxazine | sci-hub.se |

| trans-1,3-Cyclohexadien-5,6-diyl diacetate | 1-Chloro-1-nitrosocyclohexane | Synthesis of polyhydroxy amino compounds | sci-hub.se |

| Cyclohepta-1,3-dienes | 1-Chloro-1-nitrosocyclohexane | Precursor for tropane (B1204802) alkaloids | sci-hub.se |

| Note: These examples utilize the positional isomer 1-chloro-1-nitrosocyclohexane, illustrating the general reactivity of α-chloronitroso compounds in Diels-Alder reactions. |

Nitroso Diels-Alder (NDA) Reactions as Dienophiles

This compound is recognized for its utility as a dienophile in [4+2] cycloaddition reactions, a class of transformations known as Nitroso Diels-Alder (NDA) reactions. sci-hub.semdpi.com These reactions are powerful tools in synthetic organic chemistry, enabling the simultaneous formation of a C-O and a C-N bond with a high degree of regio- and stereoselectivity. mdpi.comresearchgate.net The high reactivity of α-chloronitroso compounds like this compound makes them valuable reagents for the synthesis of complex molecules. researchgate.net

The general scheme for a Nitroso Diels-Alder reaction involves the reaction of a nitroso compound (the dienophile) with a conjugated diene to form a 3,6-dihydro-1,2-oxazine ring system. mdpi.combeilstein-journals.org This transformation is valuable for creating diverse molecular scaffolds, particularly in the synthesis of biologically active compounds and natural products. beilstein-journals.org

Formation of 3,6-Dihydro-1,2-oxazine Derivatives

The reaction of this compound with a conjugated diene leads to the formation of 3,6-dihydro-1,2-oxazine derivatives. sci-hub.sersc.org For instance, the reaction of 1-chloro-1-nitrosocyclohexane with 1,3-butadiene in ethanol (B145695) yields the corresponding 3,6-dihydro-1,2-oxazine. sci-hub.se These heterocyclic structures are important intermediates in organic synthesis. zioc.ru They can be further transformed into a variety of functional groups, including 1,4-aminoalcohols, polysubstituted pyrroles, pyrrolidines, and tetrahydrofurans, highlighting their synthetic versatility. zioc.ru

The synthesis of a range of 3,6-dihydro-1,2-oxazine derivatives has been accomplished using 1-chloro-1-nitrosocyclohexane in Diels-Alder reactions. rsc.orgresearchgate.net The resulting primary adducts can also undergo N-alkylation to produce a variety of N-substituted derivatives. researchgate.net

Stereoselectivity and Regioselectivity in Cycloadditions

Nitroso Diels-Alder reactions are known for their high degree of stereoselectivity and regioselectivity. beilstein-journals.orgthieme-connect.de The mechanism of the intermolecular nitroso hetero-Diels-Alder reaction is generally considered to be a concerted, asynchronous process. beilstein-journals.org

Several factors influence the regio- and stereochemical outcome of these cycloadditions, including:

The nature and substituents of both the diene and the dienophile. beilstein-journals.org

Reaction conditions such as temperature, pressure, and solvent. beilstein-journals.org

The presence of catalysts. beilstein-journals.org

In reactions involving unsymmetrical dienes, steric factors often play a dominant role in determining the regioselectivity. beilstein-journals.org For example, in the reaction with isoprene, the major product formed is the one with the methyl group at the 5-position of the resulting oxazine (B8389632) ring. rsc.orgresearchgate.net Similarly, with 2-phenylbutadiene, the 4-phenyl substituted product is favored. rsc.orgresearchgate.net Computational studies have been employed to understand and predict the regio- and stereoselectivity of such cycloaddition reactions. rsc.orgresearchgate.netnih.gov

Asymmetric Induction in NDA Reactions

Achieving asymmetric induction in Nitroso Diels-Alder reactions is a significant area of research, aiming to produce enantiomerically enriched or pure products. researchgate.net One approach involves the use of chiral nitroso dienophiles. For example, acyl nitroso compounds derived from α-hydroxy acids have been used as transient chiral dienophiles. rsc.org The stereoselectivity of these reactions can be influenced by factors such as intramolecular hydrogen bonding and the reaction temperature, with higher diastereoselectivities often observed at lower temperatures. rsc.org

Another strategy for asymmetric induction is the use of chiral catalysts. Chiral copper catalysts have been successfully employed in the enantioselective nitroso-Diels-Alder reaction of nitrosopyridine with acyclic 2-silyloxy-1,3-dienes. nih.gov This catalytic approach has expanded the scope of asymmetric NDA reactions. nih.gov The use of camphor-based chiral auxiliaries on the nitroso dienophile has also been shown to induce diastereoselectivity in the formation of 1,2-oxazine derivatives. researchgate.net

Intramolecular Nitroso Diels-Alder Approaches

The intramolecular version of the Nitroso Diels-Alder reaction offers a powerful method for the construction of complex, fused heterocyclic systems. This approach involves a molecule containing both a nitroso group and a diene moiety, which then undergo an intramolecular cycloaddition. While specific examples detailing intramolecular NDA reactions of a molecule containing both the this compound moiety and a diene are not prevalent in the provided search results, the general principles of intramolecular nitroso ene reactions suggest the feasibility and potential for complex molecule synthesis. core.ac.ukucl.ac.uk The development of methods to generate functionalized nitroso compounds is crucial for their application in such intramolecular reactions. ucl.ac.uk

Ene Reactions of α-Chloronitroso Compounds

Besides Diels-Alder reactions, α-chloronitroso compounds, including 1-chloro-1-nitrosocyclohexane, can participate in ene reactions. researchgate.net The nitroso ene reaction is a process that can lead to the formation of allylic hydroxylamines. tandfonline.com The mechanism of the nitroso ene reaction is a topic of ongoing discussion due to the diverse reactivity of nitroso compounds. ucl.ac.uk

The reaction of 1-chloro-1-nitrosocyclohexane with allylic alkenes, such as phenylpropene, has been shown to produce nitrone hydrochlorides. sci-hub.se

Competing Pathways in Diels-Alder Frameworks

In reaction systems where both a diene and an ene-type substrate are present, or where a diene also contains allylic hydrogens, competition between the Nitroso Diels-Alder reaction and the nitroso ene reaction can occur. researchgate.net The outcome of the reaction can be influenced by the specific substrates and reaction conditions.

Computational studies on the reactions of various nitroso compounds with dienes have shown that the endo-Diels-Alder pathway is often favored over both the exo-Diels-Alder and the nitroso-ene pathways. researchgate.net For dienes that have both π-bonds for cycloaddition and allylic σ-bonds for the ene reaction, a mixture of Diels-Alder and ene products can be formed. researchgate.net The factors that govern the competition between these two pathways are complex and can be influenced by the electronic and steric properties of the reactants.

Intramolecular Ene Reactions to Hydroxylamine (B1172632) Derivatives

The nitroso group in compounds like this compound can participate in intramolecular ene reactions, which are powerful tools for forming hydroxylamine derivatives. core.ac.uk These reactions involve the transfer of an allylic hydrogen to the nitroso group, proceeding through a six-membered transition state. bhu.ac.in This process is valuable for generating nitrones, which can then be trapped in various inter- or intramolecular reactions, including 1,3-dipolar cycloadditions, leading to diverse synthetic routes. core.ac.uk

The generation of functionalized nitroso compounds from precursors such as oximes and nitro compounds is a key step. core.ac.uk These nitroso compounds, including α-chloronitroso derivatives, are highly reactive. researchgate.net For instance, 1-chloro-1-nitrosocyclohexane has been used in Diels-Alder cycloadditions, highlighting its utility as a heterodienophile. ucl.ac.uk The resulting adducts are valuable because the nitrogen-oxygen bond can be cleaved under mild conditions to yield 1,4-amino alcohols. ucl.ac.uk

Reactions with Organometallic Reagents

The reactions of α-chloro-nitrosoalkanes, such as this compound, with organometallic reagents can proceed through different mechanistic pathways, influenced by factors like the nature of the organometallic reagent and steric hindrance. cdnsciencepub.com

Formation of Nitrones via Polar Mechanisms

In the absence of significant steric hindrance, the reaction between α-chloro-nitroso compounds and certain organometallic reagents, like trimethylaluminium, predominantly follows a polar mechanism to form nitrones. cdnsciencepub.com This involves the nucleophilic addition of the organometallic reagent to the nitroso group. thieme-connect.delibretexts.org Nitrones are valuable intermediates in organic synthesis, capable of undergoing further reactions such as nucleophilic additions and 1,3-dipolar cycloadditions. academie-sciences.frrsc.org For example, the reaction of 2-chloro-2-nitrosopropane with dimethyl zinc is believed to proceed via a 1,2-addition to yield acetone (B3395972) and methylhydroxylamine upon hydrolysis. core.ac.uk

Electron Transfer Pathways Leading to Oximes

When steric hindrance is a significant factor, an electron transfer mechanism becomes more favorable than a polar attack. cdnsciencepub.com This is observed in the reaction of sterically hindered chloro-nitroso compounds with Grignard reagents. cdnsciencepub.com The electron transfer from the Grignard reagent to the nitroso compound results in a radical anion, which then loses a halide ion to form an oximino radical. cdnsciencepub.com This pathway ultimately leads to the formation of oximes. cdnsciencepub.com In some cases, this electron transfer process can also lead to the formation of hydrocarbon dimers from the organometallic reagent. cdnsciencepub.com

The reaction of 1-chloro-1-nitrosocyclohexane with allylzinc bromides in THF at low temperatures (-78°C) exclusively yields allyl oxime ethers, indicating that the reaction regioselectivity is not influenced by temperature variations under these conditions. core.ac.uk

| Reagent | Reaction Temperature (°C) | Product(s) | Yield (%) | Reference |

| 2-Butenyl zinc bromide | -78 | Allyl oxime ether | ~100 | core.ac.uk |

| 3,3-Dimethylallyl zinc bromide | -78 | Allyl oxime ether | ~100 | core.ac.uk |

| 3-Phenylallyl zinc bromide | -78 | Allyl oxime ether | ~100 | core.ac.uk |

This table summarizes the reaction of 1-chloro-1-nitrosocyclohexane with various allyl organozinc compounds.

Influence of Steric Hindrance on Reaction Outcome

Steric hindrance plays a critical role in dictating the reaction pathway between α-chloro-nitroso compounds and organometallic reagents. cdnsciencepub.com When access to the nitroso group is sterically hindered, as in the case of 1-chloro-1-nitroso-2,2,6,6-tetramethylcyclohexane, the polar nitrone formation pathway is suppressed. cdnsciencepub.commasterorganicchemistry.com Instead, the more facile electron transfer mechanism takes precedence. cdnsciencepub.com This shift in mechanism is due to the repulsive interactions between the bulky groups on the nitroso compound and the approaching nucleophile, making the polar attack less favorable. masterorganicchemistry.comunits.it Consequently, sterically hindered α-chloro-nitroso compounds tend to react via electron transfer to produce oximes. cdnsciencepub.com The reaction of 1-chloro-2,2,6,6-tetramethyl-1-nitrosocyclohexane with an organozinc reagent demonstrates this, requiring different stoichiometry compared to less hindered analogues. core.ac.uk

Photochemical Transformations of α-Chloronitrosocyclohexanes

The study of photochemical transformations provides insights into the excited-state reactivity of molecules. nih.govucc.iebeilstein-journals.orgsioc-journal.cn For α-chloronitrosocyclohexanes, photolysis initiates specific bond cleavage events.

C-NO Bond Cleavage as Primary Photochemical Step

Detailed studies on the photolysis of 1-chloro-1-nitrosocyclohexane have shown that the primary photochemical step in all solvents is the cleavage of the C-NO bond. rsc.org This homolytic cleavage generates a carbon-centered radical and a nitric oxide radical. researchgate.net The subsequent reactions of these radical intermediates determine the final product distribution, which varies depending on the solvent and reaction conditions. rsc.org

In aprotic solvents, photolysis leads to products such as 1-chlorocyclohexene, cyclohexanone, and 1,1-dichlorocyclohexane. rsc.org At higher concentrations, cyclohexanone oxime becomes a significant product. rsc.org In methanol (B129727), the product mixture includes hydrochloric acid, methyl nitrite (B80452), 1,1-dimethoxycyclohexane (B1328912), cyclohexanone, and cyclohexanone oxime. rsc.org The formation of these products is explained by the initial C-NO bond cleavage followed by various secondary reactions, including ionic pathways and reactions with the solvent. rsc.org α-Chloronitrones have been proposed as key intermediates in these transformations. rsc.org

| Solvent | Products | Reference |

| Aprotic Solvents | 1-chlorocyclohexene, cyclohexanone, 1,1-dichlorocyclohexane, cyclohexanone oxime (at high concentrations) | rsc.org |

| Methanol | Hydrochloric acid, methyl nitrite, 1,1-dimethoxycyclohexane, cyclohexanone, cyclohexanone oxime | rsc.org |

This table shows the products from the photolysis of 1-chloro-1-nitrosocyclohexane in different solvents.

Postulated α-Chloronitrone Intermediates

The photolysis of 1-chloro-1-nitrosocyclohexane has been shown to proceed via the formation of α-chloronitrone intermediates. rsc.org Evidence for this mechanism is derived from the product distribution, which varies depending on the solvent, concentration, and the presence of radical scavengers. The primary photochemical step in all solvents is the cleavage of the C–NO bond. rsc.org In reactions of α-chloro-nitroso alkanes with Grignard reagents, the formation of nitrones occurs through a polar mechanism. cdnsciencepub.com However, under certain conditions, particularly when the nitroso group is sterically hindered, an electron transfer process can take precedence, leading to the formation of oximes instead of nitrones. cdnsciencepub.com For instance, with 1-chloro-1-nitroso-2,2,6,6-tetramethylcyclohexane, a higher-than-stoichiometric amount of Grignard reagent is required, indicating that nitrone formation is not the primary pathway. cdnsciencepub.com

The photolysis of 1-chloro-1-nitrosocyclohexane in methanol results in a range of products including hydrochloric acid, methyl nitrite, 1,1-dimethoxycyclohexane, cyclohexanone, and cyclohexanone oxime. rsc.org Minor products such as 1-methoxycyclohexene (B1584985) and 6-hydroxyimino-1-methoxycyclohexene are also observed. rsc.org In aprotic solvents, the product distribution shifts to include 1-chlorocyclohexene, cyclohexanone, and 1,1-dichlorocyclohexane, with smaller quantities of α-chlorocyclohexanone and 1-chloro-1-nitrocyclohexane at lower concentrations. At higher concentrations in aprotic solvents, significant amounts of cyclohexanone oxime are formed. rsc.org

Role of Solvent and Secondary Ionic Reactions in Product Distribution

The solvent plays a critical role in directing the reaction pathways and influencing the final product distribution in reactions involving this compound and related compounds. rsc.orguchile.clresearchgate.net The polarity of the solvent and its ability to participate in hydrogen bonding can dramatically affect reaction rates and mechanisms. uchile.cl For example, in the photolysis of 1-chloro-1-nitrosocyclohexane, the formation of products like 1,1-dimethoxycyclohexane in methanol is a clear indication of solvent participation in secondary ionic reactions. rsc.org

Secondary ionic reactions, such as solvolysis, are significant in determining the final product mixture. rsc.org The postulated α-chloronitrone intermediates are susceptible to these reactions. rsc.org The nature of the solvent, whether protic or aprotic, influences the course of these secondary reactions. rsc.org In nucleophilic aromatic substitution (SNAr) reactions, a related area of study, solvent effects are pronounced. For instance, the reaction of 2,4-dinitrobenzenesulfonyl chloride with propylamine (B44156) is favored in solvents that can accept hydrogen bonds, like N,N-dimethylformamide (DMF), where the reaction is significantly faster than in ethanol or water. uchile.cl This highlights how specific solvent-solute interactions can stabilize transition states and accelerate reactions.

The table below summarizes the products formed from the photolysis of 1-chloro-1-nitrosocyclohexane in different solvents, illustrating the impact of the solvent on the reaction outcome. rsc.org

| Solvent | Major Products | Minor Products |

| Methanol | Hydrochloric acid, Methyl nitrite, 1,1-Dimethoxycyclohexane, Cyclohexanone, Cyclohexanone oxime | 1-Methoxycyclohexene, 6-Hydroxyimino-1-methoxycyclohexene |

| Aprotic Solvents | 1-Chlorocyclohexene, Cyclohexanone, 1,1-Dichlorocyclohexane, Cyclohexanone oxime (at high concentrations) | α-Chlorocyclohexanone, 1-Chloro-1-nitrocyclohexane (at low concentrations) |

Intramolecular Cyclization and Ring Formation

Hydroxy-substituted gem-chloronitroso compounds can undergo intramolecular cyclization under basic conditions to form cyclic nitronates, specifically isoxazoline (B3343090) N-oxides and 5,6-dihydro-4H-1,2-oxazine N-oxides. researchgate.net This pH-dependent cyclization is a versatile method for the synthesis of these heterocyclic compounds. researchgate.net The reaction proceeds through the deprotonation of the hydroxyl group, which then acts as an internal nucleophile, attacking the carbon bearing the nitroso and chloro groups. This process has been utilized to synthesize previously unknown 5-trifluoromethyl-2-isoxazoline N-oxides. researchgate.net The formation of these cyclic nitronates is a key step in various synthetic pathways, including the enantioselective synthesis of certain antiparasitic compounds. researchgate.net

A significant feature of the cyclization of hydroxy-substituted gem-chloronitroso compounds is its reversibility. researchgate.net The cyclic nitronates, such as isoxazoline N-oxides and 5,6-dihydro-4H-1,2-oxazine N-oxides, can be converted back to the open-chain chloronitroso compounds upon treatment with hydrogen chloride. researchgate.net This reverse reaction represents a novel example of an interrupted Nef reaction of nitronic esters. researchgate.net Quantum chemical calculations support a mechanism where the initial step is the formation of N,N-bis(oxy)iminium cations, which are key intermediates in the Nef reaction. These cations are then intercepted by a chloride anion, leading to the opening of the ring. researchgate.net The reversibility of this process provides a useful synthetic handle, allowing for the controlled formation and cleavage of these heterocyclic rings.

pH-Dependent Cyclization to Isoxazoline N-oxides and Oxazine N-oxides

Spin-Trapping Applications in Radical Reaction Mechanisms

Nitroso compounds, including α-chloro-nitroso alkanes like this compound, are effective radical scavengers and have been instrumental in the development of the spin-trapping technique. cdnsciencepub.com This technique is used to detect and identify short-lived radical species by converting them into more persistent nitroxide radicals, which can then be characterized by electron spin resonance (ESR) spectroscopy. cdnsciencepub.comwikipedia.org

The fundamental principle of spin trapping involves the rapid addition of a transient radical to the nitroso compound, forming a stable nitroxide spin adduct. cdnsciencepub.comwikipedia.orgnih.gov The ESR spectrum of this adduct provides information about the structure of the original trapped radical. cdnsciencepub.com While 2-methyl-2-nitrosopropane (B1203614) is a widely used spin trap, α-chloro-nitroso compounds exhibit unique reactivity. cdnsciencepub.com For instance, the reaction of α-chloro-nitroso compounds with Grignard reagents can proceed via either a polar mechanism to form nitrones or an electron transfer pathway to yield oximes, with the latter sometimes producing hydrocarbon dimers from the Grignard reagent. cdnsciencepub.com This dual reactivity highlights the complex behavior of these compounds in radical reactions. The lability of the chlorine atom in α-chloroalkyl nitroxides is a key feature, as it can be readily removed by various radicals. cdnsciencepub.com

The table below lists common spin traps and their typical applications.

| Spin Trap | Structure | Application |

| 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) | Detection of hydroxyl and superoxide (B77818) radicals. numberanalytics.comjeol.com | |

| N-tert-Butyl-α-phenylnitrone (PBN) | Detection of carbon-centered radicals. numberanalytics.comjeol.com | |

| This compound | Scavenging of various organic radicals. cdnsciencepub.com |

Spectroscopic and Structural Elucidation of 1 Chloro 2 Nitrosocyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, and its application to 1-Chloro-2-nitrosocyclohexane and related derivatives has yielded significant insights.

1H and 13C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the structure of this compound. In solution, this compound can exist in equilibrium between its monomeric and dimeric forms, which is reflected in the NMR spectra. arkat-usa.org The chemical shifts and coupling constants of the protons and carbons in the cyclohexane (B81311) ring provide direct evidence of the connectivity and the chemical environment of each atom. docbrown.infoyoutube.com

For instance, in the ¹H NMR spectrum, the signals corresponding to the protons on the carbon atoms bearing the chloro and nitroso groups are of particular diagnostic value. Their chemical shifts are influenced by the electronegativity of these substituents. docbrown.info Similarly, the ¹³C NMR spectrum shows distinct signals for each of the six carbon atoms in the cyclohexane ring, with the carbons attached to the chlorine and nitroso groups exhibiting characteristic downfield shifts. docbrown.infocdnsciencepub.com The analysis of these spectra allows for the unambiguous assignment of the compound's constitution. researchgate.net

Interactive Table 1: Representative NMR Data for Cyclohexane Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 1-Chloro-2-methylpropane | ¹³C | 52.5 | - | - | C-Cl |

| 1-Chloro-2-methylpropane | ¹³C | 33.5 | - | - | CH |

| 1-Chloro-2-methylpropane | ¹³C | 25.0 | - | - | CH₃ |

| Methyl ethanoate | ¹H | 3.65 | s | - | O-CH₃ |

| Methyl ethanoate | ¹H | 2.05 | s | - | C(=O)-CH₃ |

Nitrogen NMR Spectroscopy in Nitroso Compound Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for characterizing nitroso compounds, as the nitrogen chemical shift is highly sensitive to the electronic environment of the nitroso group. acs.orgresearchgate.net For C-nitroso compounds, the ¹⁵N chemical shift can span a wide range, providing valuable information about monomer-dimer equilibria and the nature of the N-O bond. acs.orgresearchgate.net In the case of this compound, which exists as a dimer in the solid state, ¹⁵N NMR can distinguish between the cis and trans dimeric forms. cdnsciencepub.comacs.org The significant difference in the ¹⁵N chemical shift anisotropy between monomeric and dimeric nitroso species further aids in their structural characterization. acs.org Studies on various nitroso compounds have reported a broad range of ¹⁵N chemical shifts, which can be used to identify and characterize these functional groups. researchgate.netrsc.org

Analysis of Stereochemical Configuration via NMR Data

NMR spectroscopy, particularly two-dimensional (2D) techniques like COSY (Correlation Spectroscopy), is instrumental in determining the stereochemical configuration of this compound and its derivatives. longdom.org By analyzing the coupling constants between adjacent protons, the relative orientation of the chloro and nitroso groups on the cyclohexane ring can be established. nih.gov For example, the magnitude of the coupling constant between the protons on C-1 and C-2 can differentiate between a cis and a trans configuration. nih.gov

In the context of reactions involving this compound, such as its Diels-Alder cycloadditions, NMR analysis of the resulting products is crucial for determining the stereochemistry of the newly formed chiral centers. researchgate.net For instance, the stereochemistry of adducts formed from the reaction of 1-chloro-1-nitrosocyclohexane (B1632812) with dienes has been unambiguously assigned using ¹H NMR decoupling experiments. researchgate.net Furthermore, nOe (nuclear Overhauser effect) experiments can provide through-space correlations between protons, offering further confirmation of the stereochemical arrangement. nih.gov

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, making it an indispensable tool for the structural elucidation of this compound and its derivatives. anton-paar.com

Determination of Solid-State Molecular Architecture

Single-crystal X-ray diffraction studies have been pivotal in determining the solid-state molecular architecture of compounds related to this compound. anton-paar.comresearchgate.net For instance, the structure of a dimeric oxime compound derived from this compound dimer was definitively established using X-ray crystallography, revising a previously proposed structure. oup.com This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation in the crystalline state. The crystal structure is often stabilized by various intermolecular interactions, such as hydrogen bonds and π-π stacking, which can also be characterized by X-ray diffraction. researchgate.net

Confirmation of Cycloadduct and Derivative Stereochemistry

X-ray crystallography serves as the gold standard for confirming the stereochemistry of cycloadducts and other derivatives of this compound. In reactions where multiple stereoisomers can be formed, such as the Diels-Alder reaction, X-ray analysis of a crystalline product provides unambiguous proof of its relative and absolute configuration. researchgate.net For example, the stereochemistry of a trans-adduct formed from the addition of a nucleophile to a nitrosocyclohexene derivative was firmly established by X-ray analysis. nih.gov Similarly, the structures of various derivatives obtained from reactions involving 1-chloro-1-nitrosocyclohexane have been confirmed through X-ray crystallography. researchgate.netrenyi.hu

Theoretical and Computational Investigations of 1 Chloro 2 Nitrosocyclohexane Chemistry

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the intricate mechanisms of reactions involving 1-chloro-2-nitrosocyclohexane. rsc.orgnwo.nl These computational tools allow for the detailed examination of reaction pathways, transition states, and the energetic factors that govern the outcomes of chemical transformations. rsc.orgnih.gov

Transition State Analysis in Addition and Cycloaddition Reactions

Computational studies, particularly using density functional theory (DFT), have been pivotal in understanding the transition states of addition and cycloaddition reactions involving nitroso compounds. researchgate.net For instance, in hetero-Diels-Alder reactions, calculations have shown that the reaction proceeds through a concerted but highly asynchronous transition state. researchgate.net This means that while the new bonds are formed in a single step, the bond formation does not occur to the same extent at the transition state. researchgate.net

The analysis of transition states helps in predicting the stereoselectivity and regioselectivity of these reactions. researchgate.net For example, in the cycloaddition of 1-chloro-1-nitrosocyclohexane (B1632812), the endo pathway is often strongly favored over the exo alternative due to repulsive forces between the diene and the nitrogen's lone pair. researchgate.net The geometry of the transition state, including the relative distances of forming bonds, can be precisely calculated, offering a clear picture of the reaction's progress. researchgate.netresearchgate.net

Table 1: Key Findings from Transition State Analysis

| Reaction Type | Key Finding | Computational Method |

|---|---|---|

| Hetero-Diels-Alder | Concerted, asynchronous transition state. researchgate.net | DFT (B3LYP/6-31G*) researchgate.net |

| Cycloaddition | Endo-selectivity due to steric repulsion. researchgate.net | DFT researchgate.net |

Energetic Profiles of Reaction Pathways

The generation of energetic profiles for reaction pathways provides a quantitative understanding of the feasibility and kinetics of a reaction. savemyexams.comyoutube.com These profiles map the potential energy of the system as it progresses from reactants to products, highlighting the energy barriers (activation energies) and the energies of any intermediates and transition states. mpg.de

For reactions involving this compound, computational methods can estimate the activation energies and reaction enthalpies. researchgate.net This information is crucial for predicting reaction rates and understanding the thermodynamic stability of the products. nrel.govnih.gov For example, calculations can determine whether a reaction is kinetically or thermodynamically controlled by comparing the energy barriers of different possible pathways. researchgate.net The energetic profiles can also rationalize experimental observations, such as the preferred formation of one regioisomer over another. researchgate.net

Conformational Analysis and Stability Studies

The three-dimensional structure and conformational preferences of this compound and its derivatives are critical to their reactivity. Conformational analysis helps in determining the most stable arrangement of atoms in the molecule. For disubstituted cyclohexanes, the relative stability of different chair conformations is a key consideration. libretexts.org The presence of bulky substituents generally favors an equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.orgcsus.edu In the case of trans-1-chloro-2-nitrosocyclohexane, the chair conformation with both the chloro and nitroso groups in equatorial positions is predicted to be the more stable conformer. libretexts.org

Stability studies also extend to the investigation of the molecule under various conditions. For example, upon irradiation with UV light, the dimeric form of trans-1-nitroso-2-chlorocyclohexane can dissociate into its monomeric form. cdnsciencepub.com This monomer can then undergo further photoreactions, such as disproportionation or tautomerization to the corresponding oxime. cdnsciencepub.com

Dimerization Trends and Energy Differences in Monomer/Dimer Forms

C-nitroso compounds, including this compound, characteristically exist in an equilibrium between a colored monomeric form and a colorless dimeric form (azobenzene dioxide). wikipedia.org This equilibrium is influenced by factors such as temperature and concentration, with the monomer being favored at higher temperatures and in dilute solutions. wikipedia.org

Computational studies have been employed to understand the thermodynamics of this dimerization process. The energy difference between the monomer and dimer forms can be calculated, providing insight into the stability of each species. For nitrosobenzene, a related compound, the dimerization reaction enthalpy has been calculated to be around -22 to -26 kJ·mol⁻¹ for the gas-phase reaction. mdpi.com The dimers can exist as cis and trans-isomers, and the isomerization between them often proceeds through the monomeric intermediate. wikipedia.org The stability of the dimeric adducts of nitrosyl chloride to cycloalkenes has been observed to depend on the conformational flexibility of the ring, with less flexible rings forming more stable dimers. arkat-usa.org

Table 2: Monomer vs. Dimer Characteristics

| Form | Color | Stability | Favored Conditions |

|---|---|---|---|

| Monomer | Blue-green cdnsciencepub.com | Less stable | High temperature, dilute solution wikipedia.org |

Electronic Structure and Reactivity Predictions

The electronic structure of this compound governs its reactivity. researchgate.net Quantum chemical calculations can provide detailed information about the distribution of electrons within the molecule, including the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net The nature of these orbitals is crucial for predicting how the molecule will interact with other reagents. researchgate.net

For instance, the electrophilic nature of the nitroso group can be explained by the low energy of its LUMO. In reactions with nucleophiles, such as in the hetero-Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the nitroso compound is a key factor determining the reaction's feasibility and regiochemistry. researchgate.net Computational models can also predict the effect of substituents on the electronic structure and, consequently, on the reactivity. For example, the presence of the chlorine atom influences the electron density at the reactive centers. researchgate.net

Spectroscopic Parameter Prediction and Experimental Validation

Computational chemistry plays a vital role in predicting spectroscopic parameters, which can then be validated against experimental data. mdpi.comsns.it This synergy between theory and experiment is powerful for structural elucidation and characterization. For instance, theoretical calculations can predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comsns.it

In the case of halogenated compounds, state-of-the-art quantum chemical calculations can accurately predict structural, rotational, and vibrational spectroscopic properties. mdpi.comsns.it These predictions can guide the analysis of experimentally recorded spectra, leading to unambiguous assignments of observed spectral features. mdpi.comsns.it For example, the UV absorption of the anti-dimer of trans-1-nitroso-2-chlorocyclohexane is observed at 295 nm. cdnsciencepub.com Upon irradiation, this peak can shift as the molecule undergoes photoreactions. cdnsciencepub.com Computational methods can help to assign these spectral changes to specific molecular transformations.

Synthetic Applications and Advanced Organic Transformations Involving 1 Chloro 2 Nitrosocyclohexane

Intermediate in the Synthesis of α-Chloro Oximes and α-Chloroketones

1-Chloro-2-nitrosocyclohexane serves as a key precursor in the synthesis of α-chloro oximes and α-chloroketones, which are themselves versatile intermediates in organic synthesis.

The monomeric form of this compound can undergo tautomerization to the corresponding α-chloro oxime, a process that is generally irreversible. arkat-usa.org This transformation is particularly useful as α-chloro oximes are precursors to a range of other functional groups. For instance, reduction of gem-chloronitroso compounds, such as 1-chloro-1-nitrosocyclohexane (B1632812), can yield oximes. thieme-connect.de Various reducing agents can be employed for this conversion, including sodium borohydride. thieme-connect.dechemicalbook.com

Furthermore, hydrolysis of the α-chloro-β-nitrososilane adducts, which can be formed from the reaction of nitrosyl chloride with cycloalkenyltrimethylsilanes, leads to the formation of α-chloroketones. arkat-usa.org The presence of water during the reaction of 1-trimethylsilylcyclohexene with nitrosyl chloride, for example, results in the formation of α-chlorocyclohexanone. arkat-usa.org This hydrolysis provides a direct route to α-chloroketones from the corresponding nitroso compounds. arkat-usa.org Alternative methods for the synthesis of α-chloroketones from various starting materials have also been extensively reviewed. google.comnih.govorganic-chemistry.orgorganic-chemistry.org The reaction of 1-chloro-1-nitrosocyclohexane, which can be a byproduct in the synthesis of cyclohexanone (B45756) oxime from cyclohexane (B81311), can also be converted to the oxime by heating or exposure to light. google.com

Precursor for β-Aminosilanes and N-Hydroxyamino Acid Derivatives

The reactivity of this compound extends to its use as a precursor for more complex and functionally rich molecules such as β-aminosilanes and N-hydroxyamino acid derivatives.

The reduction of the nitroso group in α-chloro-β-nitrososilanes, which are derived from the addition of nitrosyl chloride to cycloalkenyltrimethylsilanes, provides a convenient pathway to β-aminosilanes. arkat-usa.org This method is significant as there are limited reports on the synthesis of β-aminosilanes. arkat-usa.org

In the realm of amino acid chemistry, 1-chloro-1-nitrosocyclohexane has been utilized as a practical equivalent for the NH₂⁺ synthon in the asymmetric synthesis of α-amino acids and α-N-hydroxyamino acids. researchgate.netscispace.com The process involves the electrophilic amination of enolates derived from N-acylsultams with 1-chloro-1-nitrosocyclohexane. researchgate.netscispace.comrenyi.hu Subsequent treatment with aqueous acid yields diastereomerically pure N-hydroxyamino acid derivatives. researchgate.netscispace.comresearchgate.net These derivatives can then be converted to various amino acids and N-hydroxyamino acids. researchgate.netscispace.comresearchgate.net This methodology has been successfully applied to the synthesis of complex amino acids like (S, S)-isoleucine. researchgate.netscispace.com The use of 1-chloro-1-nitrosocyclohexane in the synthesis of N-hydroxyamino esters has also been reported, where it reacts with the enolate of a starting ester to introduce the N-hydroxyamino functionality. semanticscholar.org

Role in the Construction of Nitrogen-Containing Heterocycles

This compound is a valuable reagent for the construction of various nitrogen-containing heterocyclic systems, which are prevalent in biologically active molecules and natural products.

Synthesis of 3,6-Dihydro-1,2-oxazines and Related Scaffolds

The Diels-Alder reaction of 1-chloro-1-nitrosocyclohexane with conjugated dienes is a powerful method for the synthesis of 3,6-dihydro-1,2-oxazines. rsc.orgresearchgate.net This cycloaddition reaction has been used to prepare a wide range of these heterocyclic scaffolds. rsc.orgresearchgate.net The resulting primary adducts can be further functionalized, for example, through N-alkylation to produce N-alkyl-substituted derivatives. rsc.orgresearchgate.net The hetero-Diels-Alder reaction of nitroso compounds, in general, is a well-established method for constructing 3,6-dihydro-2H- chemicalbook.comCurrent time information in Bangalore, IN.-oxazines. nii.ac.jpresearchgate.net The reaction of 1-chloro-1-nitrosocyclohexane with dienes having an E,E configuration leads exclusively to the cis-adduct, allowing for regio- and stereoselective construction of two contiguous stereogenic centers. thieme-connect.de

Derivatization to Polycyclic Systems and Alkaloid Structures

The versatile nature of the adducts derived from this compound allows for their derivatization into more complex polycyclic systems and alkaloid-like structures. For instance, the reaction of 2-chlorocyclohexanone (B41772) oxime or the dimer of this compound with ammonia (B1221849) can lead to the formation of complex tetracyclic structures. oup.com The initial product, 2-aminocyclohexanone (B1594113) oxime, can be produced in large scale from this compound dimer and is a key intermediate in the synthesis of L-lysine. oup.com Furthermore, the N-hydroxyamino acid derivatives synthesized using 1-chloro-1-nitrosocyclohexane can serve as building blocks for the synthesis of peptides containing hydroxamate groups, which in turn can be elaborated into new pseudopeptides and other complex structures. researchgate.net

Utilization in Diversity-Oriented Synthesis (DOS) Approaches

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecules for high-throughput screening and drug discovery. scispace.comsouralgroup.comcam.ac.uk The goal of DOS is to create libraries of compounds with varied molecular frameworks, stereochemistry, and functional groups. scispace.com

This compound has been employed in DOS strategies to introduce nitrogen-containing functionalities and create skeletal diversity. For example, the electrophilic amination of enolates with 1-chloro-1-nitrosocyclohexane can be integrated into DOS pathways to generate libraries of compounds containing α-amino acid or α-N-hydroxyamino acid motifs. renyi.hu The ability to generate complex and diverse scaffolds from simple starting materials is a hallmark of DOS. souralgroup.comnih.gov The application of DOS has led to the discovery of novel drug leads, such as inhibitors for Chagas disease. nih.gov The principles of DOS guide the synthesis of molecules with novel ring architectures and a high degree of sp3-hybridization, which are often found in natural products. nih.gov

Applications in Continuous Flow Chemical Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages such as enhanced safety, improved reaction control, and scalability. mdpi.commit.edunih.gov This methodology involves pumping reactants through a series of reactors where reactions occur in a continuous stream. mit.edu

While direct applications of this compound in continuous flow synthesis are not extensively documented in the provided search results, the synthesis of related compounds and the general principles of flow chemistry suggest its potential utility. For example, the synthesis of Lomustine, a pharmaceutical, has been achieved in a continuous one-flow system involving a nitrosation step. mdpi.com The development of continuous flow processes for the production of key chemical intermediates, such as 1,2,3-triazole for the antibiotic tazobactam, highlights the trend towards safer and more efficient manufacturing. scitube.io Two-step continuous flow systems have also been developed for the synthesis of complex molecules like 1,1-cyclopropane aminoketones. rsc.org Given the reactivity of this compound and the versatility of flow chemistry, its integration into continuous flow processes for the synthesis of the various derivatives discussed above represents a promising area for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。